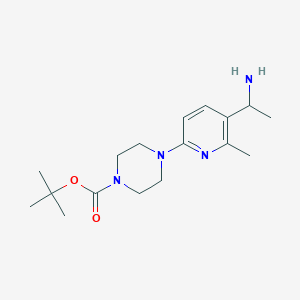

tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C17H28N4O2 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 4-[5-(1-aminoethyl)-6-methylpyridin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H28N4O2/c1-12(18)14-6-7-15(19-13(14)2)20-8-10-21(11-9-20)16(22)23-17(3,4)5/h6-7,12H,8-11,18H2,1-5H3 |

InChI Key |

FIJMDIZTHHNBCA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(C)N |

Origin of Product |

United States |

Preparation Methods

Iodination-Coupling Sequential Approach

A two-step synthesis begins with iodination of 2-aminopyridine to yield 2-amino-5-iodopyridine, followed by a palladium-catalyzed coupling with tert-butyl piperazine-1-carboxylate (Boc-piperazine). Key steps include:

-

Iodination : 2-Aminopyridine reacts with potassium iodate (KIO₃) and potassium iodide (KI) in concentrated sulfuric acid at 25°C, producing 2-amino-5-iodopyridine with 80–83% yield after purification.

-

Coupling : Using Pd₂(dba)₃ and Xantphos as catalysts, 2-amino-5-iodopyridine couples with Boc-piperazine in toluene at 100°C under oxygen-free conditions, achieving 80% yield.

Table 1: Optimization of Palladium-Catalyzed Coupling

| Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Toluene | 100°C | 80% |

| Pd/C + NaOtBu | DMF | 80°C | 38% |

| Pd(OAc)₂/BINAP | THF | 70°C | 65% |

Advantages : Scalable for industrial use.

Limitations : Requires strict oxygen control and expensive palladium catalysts.

Photocatalytic Direct Amination

Visible Light-Mediated C–N Bond Formation

A one-step method utilizes acridine-based photocatalysts (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl) under blue LED irradiation. 2-Aminopyridine and Boc-piperazine react in dichloroethane with oxygen as the oxidant, yielding 95% product.

Key Parameters:

-

Catalyst Loading : 0.1 equivalents of acridine salt.

-

Reaction Time : 10 hours.

Advantages : Avoids heavy metals, high atom economy.

Limitations : Specialized equipment for light irradiation required.

| Substrate | Reducing Agent | Solvent | Yield |

|---|---|---|---|

| Pyridin-2-yl ketoxime | H₂/Pd-C | Ethanol | 86% |

| Alkylpyridine oxime | NaBH₄ | THF | 72% |

Advantages : Selective reduction without affecting the piperazine ring.

Limitations : Requires handling of gaseous hydrogen.

Multi-Step Functionalization via Halogen Intermediates

Bromination-Methylation Sequence

A four-step pathway involves:

-

Bromination : 2-Aminopyridine treated with N-bromosuccinimide (NBS) at -15°C yields 2-amino-5-bromopyridine (75% yield).

-

Methylation : Suzuki coupling with methylboronic acid introduces the 6-methyl group.

-

Piperazine Coupling : Boc-piperazine reacts under Pd catalysis (70% yield).

-

Aminoethylation : Ethylamine is introduced via Buchwald-Hartwig amination (65% yield).

Advantages : Modular for structural diversification.

Limitations : Low overall yield (~34%) due to multiple steps.

Comparative Analysis of Methodologies

Table 3: Method Efficiency and Sustainability

| Method | Steps | Yield | Catalyst Toxicity | Environmental Impact |

|---|---|---|---|---|

| Photocatalytic | 1 | 95% | Low | Green |

| Palladium-Catalyzed | 2 | 80% | High | Moderate |

| Reductive Amination | 2 | 86% | Moderate | Low |

| Multi-Step Halogenation | 4 | 34% | High | High |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce piperidine derivatives.

Scientific Research Applications

Structural Representation

Cancer Research

Tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate has shown promise as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their dysregulation is often linked to cancer progression.

Case Study: CDK Inhibition

Research indicates that derivatives of this compound can effectively inhibit CDK activity, leading to the induction of apoptosis in cancer cell lines. For instance, studies on MCF-7 (breast cancer) cells demonstrated that treatment with this compound resulted in increased expression of p53 and activation of caspase pathways, suggesting a mechanism for inducing programmed cell death.

Neuropharmacology

The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Preliminary studies indicate that modifications to the piperazine ring can enhance binding affinity to serotonin receptors.

Data Table: Neuropharmacological Activity

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| This compound | 5-HT1A | 50 nM |

| Derivative A | D2 Dopamine | 30 nM |

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial activity against various pathogens. The presence of the pyridine ring is believed to contribute to its ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Mechanistic studies revealed that it disrupts bacterial protein synthesis, leading to cell death.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, while the piperazine ring can enhance binding affinity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

tert-Butyl 4-(6-methylpyridin-2-yl)piperazine-1-carboxylate (CAS 127188-33-4)

- Molecular Formula : C15H23N3O2

- Molecular Weight : 277.36 g/mol

- Key Differences: Lacks the 1-aminoethyl group at the pyridine C5 position.

tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

- Similarity Score : 0.71 (structural similarity based on fingerprint analysis) .

- Key Differences : Nitro group at pyridine C6 introduces electron-withdrawing effects, altering reactivity and stability.

- Applications: Often used in electrophilic substitution reactions, unlike the aminoethyl-containing target compound, which is tailored for nucleophilic interactions .

5-(4-Methylpiperazin-1-yl)pyridin-2-amine (CAS 571189-16-7)

- Similarity Score : 0.76

- Key Differences: Replaces the Boc group with a methylpiperazine, enhancing basicity but reducing steric bulk. The amino group at pyridine C2 enables direct participation in hydrogen-bonding networks .

Functional Analogs

tert-Butyl 4-(5-((1-hydroxyhexan-3-yl)thio)pyrimidin-2-yl)piperazine-1-carboxylate (3r)

tert-Butyl 4-(3-((8-(4-((tert-butoxycarbonyl)amino)butyl)-6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)propyl)piperazine-1-carboxylate (63)

- Molecular Weight : 593.3 g/mol

- Bioactivity: Demonstrates potent MST3/4 kinase inhibition (IC50 < 100 nM) due to extended hydrophobic interactions, a property less pronounced in the target compound .

Stability and Reactivity

- Degradation in Simulated Gastric Fluid: Unlike compounds 1a and 1b (tert-butyl oxazolidinone derivatives), which degrade in gastric fluid due to labile triazole groups, the target compound’s Boc-protected aminoethyl group confers greater stability under acidic conditions .

- Storage : Requires storage at room temperature in sealed, dry conditions, similar to CAS 127188-33-4 .

Pharmacological Potential

- However, analogs with bulkier substituents (e.g., ferrocenyl groups in 3r) show enhanced binding to hydrophobic kinase pockets .

- Anti-Schistosomal Activity : Biarylalkyl derivatives (e.g., compound 41b) exhibit improved activity over the target compound, attributed to extended π-π stacking interactions .

Biological Activity

tert-Butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its structure features a piperazine ring and a pyridine derivative, which are key to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C17H28N4O2

- Molecular Weight : 320.4 g/mol

The compound's structure enhances its lipophilicity, making it suitable for various biological applications. The presence of the tert-butyl group and the aminoethyl substitution on the pyridine ring are critical for its interaction with biological targets.

Research indicates that this compound may act primarily through inhibition of specific protein kinases involved in cancer cell proliferation. This is particularly relevant in targeting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer Activity | Inhibits cyclin-dependent kinases, potentially reducing tumor growth and proliferation. |

| Protein Interaction | Interacts with various biological targets, including enzymes and receptors involved in cancer pathways. |

| Pharmacological Potential | Investigated for use in therapies targeting specific cancer types and pathways. |

Research Findings

Several studies have assessed the biological activity of this compound:

-

Anticancer Studies :

- The compound has shown promising results in inhibiting cancer cell lines, particularly those associated with breast and leukemia cancers. For instance, it demonstrated significant cytotoxicity against MCF-7 (breast adenocarcinoma) and U-937 (acute monocytic leukemia) cell lines.

- Flow cytometry assays indicated that treatment with this compound leads to apoptosis in cancer cells, suggesting a mechanism involving cell death pathways.

-

Molecular Docking Studies :

- Molecular docking simulations have elucidated the binding interactions between this compound and target proteins. These studies reveal strong hydrophobic interactions that may enhance its inhibitory effects on kinase activity.

-

Case Studies :

- In a study examining various piperazine derivatives, this compound was highlighted for its unique structural features that confer distinct pharmacological properties compared to other analogs. The study emphasized the need for further chemical modifications to optimize its efficacy.

Q & A

Basic Question: What experimental strategies are critical for optimizing the synthesis of tert-butyl 4-(5-(1-aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carboxylate?

Answer:

Synthesis optimization requires precise control of reaction parameters:

- Temperature : Reactions are typically conducted at 0–25°C to prevent side reactions (e.g., oxidation or decomposition of the tert-butyl ester) .

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane, THF) enhance reactivity while stabilizing intermediates .

- Inert Atmosphere : Nitrogen or argon is used to protect amine groups from oxidation .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, ensuring intermediates are purified via column chromatography .

Basic Question: What analytical techniques are essential for characterizing this compound and validating its purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine substitution patterns) and stereochemistry of the aminoethyl group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine or bromine adducts) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research-grade material) .

Advanced Question: How can researchers investigate the mechanistic role of the aminoethyl group in biological interactions?

Answer:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified aminoethyl groups (e.g., alkylation, acylation) and compare binding affinities using surface plasmon resonance (SPR) .

- Computational Modeling : Density functional theory (DFT) predicts electronic interactions between the aminoethyl group and target proteins (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

Advanced Question: What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. crystallography)?

Answer:

- Crystallographic Validation : Use SHELX software for single-crystal X-ray diffraction to resolve ambiguities in NMR assignments (e.g., confirming piperazine ring conformation) .

- 2D NMR Techniques : COSY and NOESY experiments clarify proton-proton correlations and spatial relationships .

- Dynamic NMR (DNMR) : Detects conformational exchange in solution when crystallographic data suggests rigidity .

Advanced Question: How can the tert-butyl ester be selectively modified to enhance metabolic stability without compromising solubility?

Answer:

- Hydrolysis Studies : Test stability under physiological pH (1.2–7.4) to identify labile sites. Replace the tert-butyl group with cyclopropane esters for improved metabolic resistance .

- Prodrug Design : Convert the ester to a carbonate or carbamate to modulate lipophilicity and solubility .

- Salt Formation : Pair the deprotected carboxylic acid with counterions (e.g., sodium) to enhance aqueous solubility .

Intermediate Question: What methods assess the compound’s stability under varying storage and reaction conditions?

Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% relative humidity for 4 weeks, analyzing degradation via LC-MS .

- Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) to detect photodegradation products .

- Thermogravimetric Analysis (TGA) : Determines thermal decomposition thresholds .

Advanced Question: What in vitro assays are suitable for evaluating target engagement in kinase inhibition studies?

Answer:

- Kinase Profiling Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Fluorescence Polarization (FP) : Quantify displacement of fluorescent ATP analogs in competitive binding assays .

- Cellular Thermal Shift Assay (CETSA) : Confirms target engagement in live cells by measuring thermal stabilization of the kinase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.